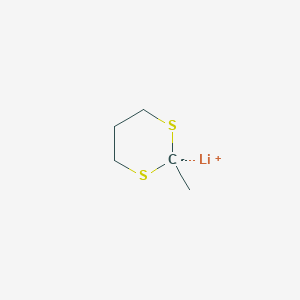
2-(Butan-2-yl)phenyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)phenyl diphenyl phosphate is an organic phosphate ester compound. It is known for its applications in various fields due to its unique chemical properties. The compound is characterized by its molecular formula C24H23O4P and a molecular weight of 406.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)phenyl diphenyl phosphate typically involves esterification reactions. One common method is the ester exchange reaction, where phenol reacts with diphenyl phosphate to form the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize the production rate and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)phenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is prone to substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphate esters, while substitution reactions can lead to the formation of different phenyl derivatives .
Scientific Research Applications
2-(Butan-2-yl)phenyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial products.
Mechanism of Action
The mechanism by which 2-(Butan-2-yl)phenyl diphenyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to include phosphorylation and dephosphorylation processes .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-2-yl diphenyl phosphate
- Tert-ButylPhenyl Diphenyl Phosphate
- Di-tert-butylphenyl phenyl phosphate
Uniqueness
2-(Butan-2-yl)phenyl diphenyl phosphate stands out due to its specific structural features, which confer unique chemical and physical properties. Its butan-2-yl group provides distinct steric and electronic effects, making it different from other similar compounds. This uniqueness is reflected in its specific applications and reactivity patterns .
Properties
CAS No. |
28109-02-6 |
|---|---|
Molecular Formula |
C22H23O4P |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2-butan-2-ylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-3-18(2)21-16-10-11-17-22(21)26-27(23,24-19-12-6-4-7-13-19)25-20-14-8-5-9-15-20/h4-18H,3H2,1-2H3 |
InChI Key |
NWVRSTSEACWMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















